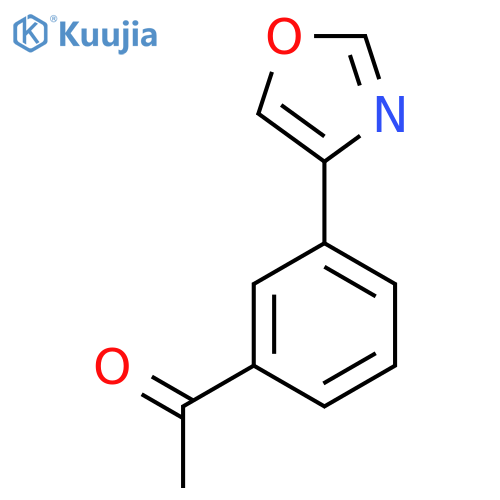Cas no 2137519-80-1 (1-(3-(Oxazol-4-yl)phenyl)ethanone)

2137519-80-1 structure
商品名:1-(3-(Oxazol-4-yl)phenyl)ethanone
CAS番号:2137519-80-1
MF:C11H9NO2
メガワット:187.194662809372
CID:5277125
1-(3-(Oxazol-4-yl)phenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(3-(Oxazol-4-yl)phenyl)ethanone
- 1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one
- Ethanone, 1-[3-(4-oxazolyl)phenyl]-
-
- インチ: 1S/C11H9NO2/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3
- InChIKey: HGIMAIGHHHXXQJ-UHFFFAOYSA-N
- ほほえんだ: O1C=NC(=C1)C1=CC=CC(C(C)=O)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 43.1
1-(3-(Oxazol-4-yl)phenyl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-692932-0.05g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 0.05g |
$1584.0 | 2023-03-10 | ||
| Enamine | EN300-692932-0.25g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 0.25g |
$1735.0 | 2023-03-10 | ||
| Enamine | EN300-692932-1.0g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-692932-0.5g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 0.5g |
$1811.0 | 2023-03-10 | ||
| Enamine | EN300-692932-5.0g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 5.0g |
$5470.0 | 2023-03-10 | ||
| Enamine | EN300-692932-0.1g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 0.1g |
$1660.0 | 2023-03-10 | ||
| Enamine | EN300-692932-2.5g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 2.5g |
$3696.0 | 2023-03-10 | ||
| Enamine | EN300-692932-10.0g |
1-[3-(1,3-oxazol-4-yl)phenyl]ethan-1-one |
2137519-80-1 | 10.0g |
$8110.0 | 2023-03-10 |
1-(3-(Oxazol-4-yl)phenyl)ethanone 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
2137519-80-1 (1-(3-(Oxazol-4-yl)phenyl)ethanone) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 156121-15-2(2-(Methoxymethyl)morpholine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
